4-Bromo-2-(2-ethoxyethyl)-2H-1,2,3-triazole
Description
4-Bromo-2-(2-ethoxyethyl)-2H-1,2,3-triazole is a brominated 2H-1,2,3-triazole derivative featuring a 2-ethoxyethyl substituent at position 2 and a bromine atom at position 4. The 2H-1,2,3-triazole core exhibits aromaticity and stability due to resonance and tautomeric equilibria, with the 2H tautomer predominating in aqueous solutions .
Properties
Molecular Formula |
C6H10BrN3O |
|---|---|
Molecular Weight |
220.07 g/mol |
IUPAC Name |
4-bromo-2-(2-ethoxyethyl)triazole |
InChI |
InChI=1S/C6H10BrN3O/c1-2-11-4-3-10-8-5-6(7)9-10/h5H,2-4H2,1H3 |
InChI Key |
KXBAMSOXHYHINK-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCN1N=CC(=N1)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1,2,3-Triazole Core
The foundational step in preparing 4-Bromo-2-(2-ethoxyethyl)-2H-1,2,3-triazole involves synthesizing the 1,2,3-triazole ring, which can be achieved via well-established methods such as:
- Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This is the most common approach, utilizing terminal alkynes and azides to form 1,2,3-triazoles with regioselectivity for the 1,4-disubstituted isomer.
- Hydrazine-based cyclization: Alternative methods involve hydrazine derivatives undergoing cyclization under specific conditions to form the triazole ring.
Research indicates that the CuAAC method offers high yields, regioselectivity, and functional group tolerance, making it suitable for synthesizing complex derivatives like 4-Bromo-2-(2-ethoxyethyl)-2H-1,2,3-triazole .
Attachment of the 2-(2-Ethoxyethyl) Side Chain
The 2-(2-ethoxyethyl) group can be introduced via nucleophilic substitution or alkylation :
Preparation of 2-(2-ethoxyethyl) halide: Synthesis of 2-(2-ethoxyethyl) halides (e.g., 2-(2-ethoxyethyl) bromide) by reacting 2-bromoethanol with ethyl bromide in the presence of a base such as potassium carbonate in acetone.
Nucleophilic substitution on the triazole: The brominated triazole intermediate can undergo nucleophilic substitution with the prepared 2-(2-ethoxyethyl) halide under basic conditions (e.g., potassium carbonate in acetonitrile) at reflux temperature, leading to the formation of the target compound.
Research Findings: Similar methodologies have been used successfully in the synthesis of related triazole derivatives, with yields typically exceeding 70% when reaction conditions are optimized.
Overall Synthetic Route and Data Summary
Additional Considerations and Optimization
- Selectivity: Ensuring selective bromination at the 4-position requires controlling reaction temperature and reagent equivalents.
- Purification: Flash chromatography on silica gel with appropriate solvent systems (e.g., hexane/ethyl acetate) is effective for isolating the pure product.
- Reaction Monitoring: TLC, NMR, and mass spectrometry are essential for confirming reaction progress and product identity.
Supporting Research Findings
- Gold-catalyzed alkylation of vinyl ethers offers a route to N2-alkylated 1,2,3-triazoles, which can be further functionalized to introduce the desired substituents (Reference).
- Electrophilic halogenation strategies are well-documented for heteroaromatic rings, including triazoles, with NBS being a preferred reagent for bromination at specific positions (Reference).
- Nucleophilic substitution reactions involving halogenated intermediates and alkoxyethyl halides are standard in heterocyclic chemistry, with yields influenced by solvent choice and temperature (Reference).
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(2-ethoxyethyl)-2H-1,2,3-triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the fourth position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cycloaddition Reactions: The triazole ring can undergo cycloaddition reactions with other unsaturated compounds, forming new heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, and amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are commonly used.
Cycloaddition Reactions: These reactions often require catalysts such as copper(I) iodide and are performed under mild conditions to ensure high yields.
Major Products Formed
The major products formed from these reactions include substituted triazoles, oxidized or reduced derivatives, and new heterocyclic compounds resulting from cycloaddition reactions.
Scientific Research Applications
4-Bromo-2-(2-ethoxyethyl)-2H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(2-ethoxyethyl)-2H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Substituents at positions 2 and 4 significantly influence solubility, lipophilicity, and reactivity:
*Calculated based on molecular formula C₆H₁₀BrN₃O.
Key Observations :
Biological Activity
The compound 4-Bromo-2-(2-ethoxyethyl)-2H-1,2,3-triazole belongs to the triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. Triazoles, particularly 1,2,3-triazoles and their derivatives, have been reported to exhibit a wide range of pharmacological effects including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties.
Structure and Properties
The structural formula of 4-Bromo-2-(2-ethoxyethyl)-2H-1,2,3-triazole can be represented as follows:
This compound features a bromine atom at the 4-position and an ethoxyethyl group at the 2-position of the triazole ring. The presence of these substituents is crucial for its biological activity.
Antibacterial Activity
Research has shown that compounds containing triazole rings demonstrate significant antibacterial properties. For instance:
- In vitro studies have indicated that derivatives of 1,2,4-triazoles can inhibit the growth of various Gram-positive and Gram-negative bacteria. The introduction of bromine in triazole derivatives has been associated with enhanced antibacterial activity against strains such as Bacillus subtilis and Escherichia coli .
- A study highlighted that compounds with similar structures exhibited minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ceftriaxone .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 4-Bromo-2-(2-ethoxyethyl)-2H-1,2,3-triazole | TBD | E. coli, B. subtilis |
| Ceftriaxone | 5 | Various strains |
Antifungal Activity
Triazole derivatives are also recognized for their antifungal properties. The mechanism often involves the inhibition of fungal cytochrome P450 enzymes involved in ergosterol biosynthesis . This leads to increased membrane permeability and ultimately cell death.
Anticancer Activity
Recent studies have explored the anticancer potential of triazole derivatives. Compounds similar to 4-Bromo-2-(2-ethoxyethyl)-2H-1,2,3-triazole have been shown to induce apoptosis in cancer cell lines such as HCT116 and A549 .
- Mechanisms of Action : These compounds typically act by inhibiting key enzymes involved in tumor growth and proliferation or by inducing cell cycle arrest.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| 4-Bromo-2-(2-ethoxyethyl)-2H-1,2,3-triazole | TBD | HCT116 |
| Etoposide | 25.6 | A549 |
Anti-inflammatory Activity
Some studies have reported that triazole derivatives exhibit anti-inflammatory properties by modulating cytokine release in peripheral blood mononuclear cells (PBMCs). For instance, compounds structurally related to 4-Bromo-2-(2-ethoxyethyl)-2H-1,2,3-triazole showed low toxicity while effectively inhibiting TNF-α release .
Study on Antibacterial Properties
A comprehensive study evaluated various triazole derivatives for their antibacterial efficacy against a panel of bacteria. The results indicated that introducing halogen substituents significantly enhanced activity against resistant strains .
Evaluation of Anticancer Effects
In another research effort focused on anticancer activity, several triazole derivatives were synthesized and tested against multiple cancer cell lines. The results demonstrated substantial potency with IC50 values often lower than established chemotherapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
